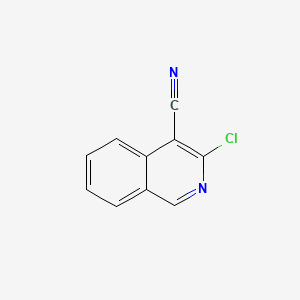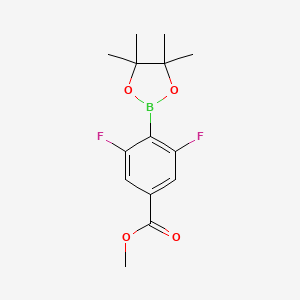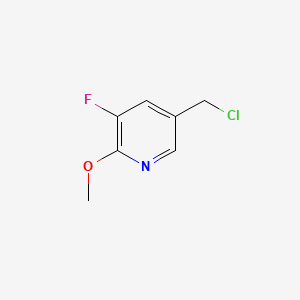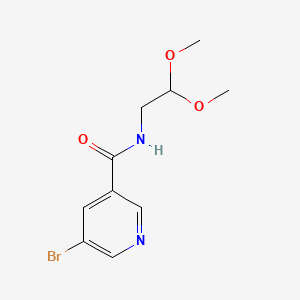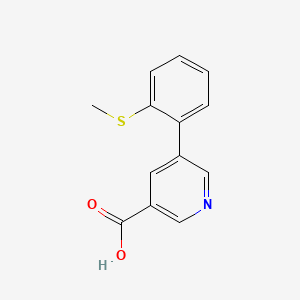
5-(2-(Methylthio)phenyl)nicotinic acid
カタログ番号 B567808
CAS番号:
1261964-02-6
分子量: 245.296
InChIキー: JWTQHAHPYZFVKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Methylthio)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.296 . This product is intended for research use only.
Synthesis Analysis
The synthesis of compounds similar to 5-(2-(Methylthio)phenyl)nicotinic acid has been reported in the literature . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . All synthesized compounds were screened for their antitubercular, anti-HIV and antibacterial activity .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-(Methylthio)phenyl)nicotinic acid were not found, related compounds have been studied . Cyanoacetohydrazides, for example, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis
5-(2-(Methylthio)phenyl)nicotinic acid has a molecular weight of 245.3 . It is recommended to be stored sealed in dry conditions at 2-8°C .科学的研究の応用
- Nicotinic acid and its derivatives have been used for many years to reduce high levels of fats in the blood . Some derivatives have shown high efficacy in treating diseases such as pneumonia and kidney diseases . They have also proven effective against Alzheimer’s disease .
- The results or outcomes obtained also vary, but in general, these derivatives have shown high efficacy in treating the diseases mentioned above .
- Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process has a by-product, nitrous oxide, a gas that is difficult to recycle and manage .
- The method involves the oxidation of 5-ethyl-2-methylpyridine at certain temperatures and pressures .
- The outcome of this process is the production of nicotinic acid, which is used in various industrial applications .
- There is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment .
- The methods involve ecological methods to produce nicotinic acid from commercially available raw materials .
- The outcome is the production of nicotinic acid in a more environmentally friendly way .
- Niacin, which includes nicotinic acid, is an essential nutrient for animals, especially farm animals . It helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health .
- The method of application is through the animal’s diet .
- The outcome is improved health and growth in animals .
- Niacin has been used for more than 50 years in the treatment of cardiovascular disease . It has favorable actions in increasing HDL-cholesterol and reducing LDL-cholesterol .
- The method of application is through medication .
- The outcome is a reduction in cardiovascular events and mortality in patients with prior myocardial infarction .
Pharmaceutical Field
Industrial Applications
Green Chemistry
Animal Nutrition
Cardiovascular Diseases
Alzheimer’s Disease
- Nicotinic acid and its derivatives are often used as building blocks in the synthesis of more complex chemical compounds .
- The methods of application involve various chemical reactions, depending on the specific compound being synthesized .
- The outcome is the production of a wide range of chemical compounds with potential applications in various fields .
- Nicotinic acid and its derivatives can be used as probes in biochemical research to study various biological processes .
- The methods of application involve incorporating the nicotinic acid derivative into a biological system and observing its effects .
- The outcome can provide valuable insights into the biological process being studied .
- Nicotinic acid and its derivatives can be used in environmental science, for example, to study the fate and transport of these compounds in the environment .
- The methods of application involve introducing the nicotinic acid derivative into a simulated or real environment and monitoring its behavior .
- The outcome can provide valuable information about how these compounds interact with the environment .
Chemical Synthesis
Biochemical Research
Environmental Science
特性
IUPAC Name |
5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQHAHPYZFVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methylthio)phenyl)nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(4-Acetylphenyl)-3-fluorobenzoic acid
1262005-90-2
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine
1280786-96-0

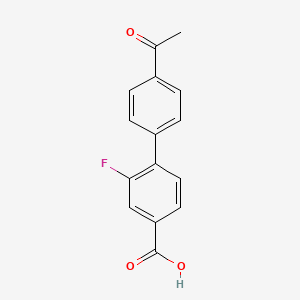
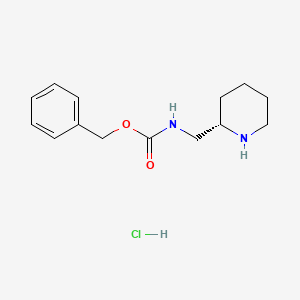
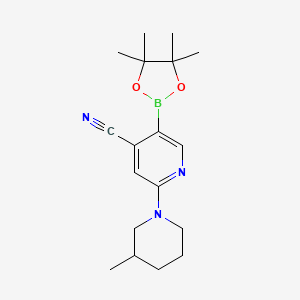
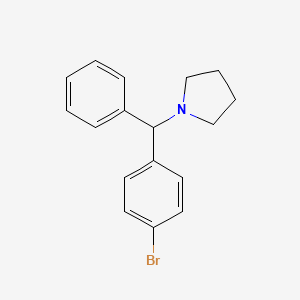
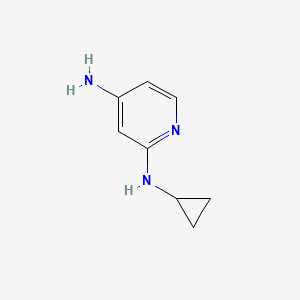
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
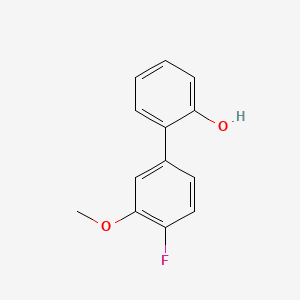

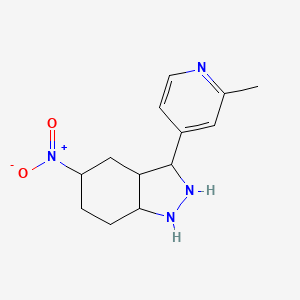
![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)
